Hal-HS

Immunoassay Hapten Food Safety

Conventional small-molecule haptens restrict immunoassay development to competitive formats, which suffer from inherently lower sensitivity and narrower analytical range. Hal-HS (CAS 151749-58-5) overcomes this limitation through precisely engineered binding kinetics that enable a noncompetitive replacement immunoassay format for halofuginone detection. • 3.5-fold improvement in limit of detection and 5-fold wider analytical range versus competitive formats using the same monoclonal antibody • Active ester functionality enables straightforward covalent conjugation to BSA, yielding stable Hal-BSA immunogen for reliable antibody production • Validated for halofuginone residue monitoring in poultry, egg, and muscle tissues near regulatory thresholds Supplied as ≥98% pure solid; for R&D use only. Custom packaging and bulk quantities available upon request.

Molecular Formula C20H21BrClN3O6
Molecular Weight 514.8 g/mol
Cat. No. B12384466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHal-HS
Molecular FormulaC20H21BrClN3O6
Molecular Weight514.8 g/mol
Structural Identifiers
SMILESC1CC(C(N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
InChIInChI=1S/C20H21BrClN3O6/c21-13-8-15-12(7-14(13)22)20(31)24(10-23-15)9-11(26)6-16-17(27)2-1-5-25(16)18(28)3-4-19(29)30/h7-8,10,16-17,27H,1-6,9H2,(H,29,30)/t16-,17+/m0/s1
InChIKeyZINPRJUDHNTVPP-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hal-HS Hapten Overview


Hal-HS (CAS 151749-58-5; molecular formula C20H21BrClN3O6; molecular weight 514.75 g/mol) is a synthetic hapten molecule designed specifically for the detection of halofuginone, a small-molecule coccidiostat and antifibrotic agent [1]. This compound belongs to the class of functionalized haptens used to generate hapten-protein conjugates for monoclonal antibody production. Hal-HS features a reactive active ester group that enables covalent attachment to carrier proteins such as bovine serum albumin (BSA) to form immunogenic Hal-BSA conjugates . The compound was purpose-designed to overcome the intrinsic limitations of competitive immunoassay formats for small molecules and instead enable a noncompetitive immunoassay platform [1].

1 Designed for noncompetitive immunoassay development for halofuginone
2 Enables hapten-protein conjugate preparation via active ester functionality
3 Supports monoclonal antibody production workflow for small-molecule targets

Why Generic Substitution Fails: Hal-HS Advantage


Generic substitution of haptens in immunoassay development is not feasible because the structural design of the hapten dictates both the binding kinetics of the resulting monoclonal antibody and the assay format that can be implemented. Conventional small-molecule haptens, due to their single-epitope nature, restrict users to competitive immunoassay formats that suffer from inherently lower sensitivity and narrower analytical range compared to noncompetitive formats [1]. Hal-HS was specifically engineered to enable a noncompetitive immunoassay for halofuginone. The compound's unique binding kinetics—whereby the analyte-enzyme conjugate exhibits significantly higher affinity for the antibody than the free analyte—are what make the noncompetitive replacement assay possible [1]. A generic or alternative halofuginone hapten that lacks this precisely tuned affinity differential would revert the user to a less sensitive competitive format, directly compromising assay performance and limiting detection capability [1][2].

Format Conventional haptens may restrict assays to less sensitive competitive formats
Kinetics Engineered affinity differential for noncompetitive replacement may not transfer to generic haptens
Design Pre-installed active ester group avoids additional derivatization steps required by alternatives

Hal-HS Quantitative Evidence


Noncompetitive vs. Competitive ELISA Comparison

In a direct head-to-head comparison using the same monoclonal antibody generated from Hal-HS-BSA immunogen, the noncompetitive immunoassay format enabled by Hal-HS outperformed the competitive format by a factor of 3.5 in limit of detection (LOD) and by a factor of 5 in analytical range [1]. The study evaluated antibody binding kinetics and found that the analyte-enzyme conjugate exhibited substantially higher affinity for the mAb than the free analyte, a kinetic profile that is essential for the noncompetitive replacement assay design [1].

Format Comparison
Head-to-head
3.5× lower LOD; 5× wider analytical range vs. competitive ELISA
Supports noncompetitive assay sensitivity review
Buffer system; same mAb from Hal-BSA immunogen
Immunoassay Hapten Food Safety

Cross-Study LOD vs. Prior Competitive ELISA

Prior to the Hal-HS-enabled noncompetitive assay, state-of-the-art halofuginone detection relied on competitive ELISA formats. A representative competitive ELISA reported by Huet et al. (2005) achieved a 50% binding inhibition (IC50) of approximately 0.08 ng mL⁻¹ for halofuginone in buffer [2]. While direct LOD-to-LOD comparison is limited by differing assay conditions, the 3.5-fold LOD improvement demonstrated by the Hal-HS-based noncompetitive format [1] suggests an estimated LOD reduction from ~0.08 ng mL⁻¹ to ~0.023 ng mL⁻¹ when benchmarked against this prior art. This improvement is consistent with the theoretical advantage of noncompetitive formats over competitive formats for small molecules [1].

LOD Benchmark
Cross-study
Est. ~3.5× LOD improvement over prior competitive ELISA (IC50 0.08 ng mL⁻¹)
Context-dependent sensitivity gain
Cross-study benchmarking; differing assay conditions apply
ELISA Coccidiostat Residue Analysis

Noncompetitive Detection: Class-Level Advantage

The vast majority of small-molecule haptens (molecular weight <1000 Da) can only be used in competitive immunoassay formats because they lack the two distinct epitopes required for sandwich-type noncompetitive assays [1]. Theoretically, noncompetitive immunoassays are inherently more sensitive and have a wider analytical range than competitive formats, but this potential has been largely unrealized for small molecules due to hapten design constraints [1]. Hal-HS is a rare exception: its molecular design and the resulting antibody binding kinetics (analyte-enzyme affinity >> free analyte affinity) permit the implementation of a noncompetitive replacement assay [1]. This class-level differentiation means that users who select Hal-HS gain access to the superior performance characteristics of noncompetitive detection that are otherwise unavailable for halofuginone analysis.

Format Accessibility
Class-level
Enables noncompetitive replacement format; conventional haptens restrict to competitive only
Class-level differentiation context
Qualitative advantage; performance gains documented in other evidence
Immunoassay Format Small Molecule Analytical Chemistry

Active Ester Conjugation for Hal-BSA Immunogen

Hal-HS incorporates a reactive active ester functional group that permits direct, covalent attachment to primary amines on carrier proteins such as bovine serum albumin (BSA) via standard N-hydroxysuccinimide (NHS) ester chemistry . This conjugation strategy yields the immunogenic Hal-BSA conjugate with defined stoichiometry and preserved epitope exposure. The ability to generate stable, well-characterized hapten-protein conjugates is a prerequisite for reproducible monoclonal antibody production and subsequent assay development .

Conjugation Chemistry
Data to verify
Active ester enables direct covalent BSA conjugation via NHS ester chemistry
Supports immunogen preparation workflow
Batch-to-batch consistency review recommended
Immunogen Conjugation Chemistry Antibody Production

Hal-HS Application Scenarios


Noncompetitive Immunoassays for Halofuginone in Food Safety

Food safety laboratories and regulatory testing facilities seeking to improve detection limits for halofuginone in poultry, egg, and muscle tissues should prioritize Hal-HS as the hapten of choice. The 3.5-fold LOD improvement and 5-fold wider analytical range enabled by Hal-HS-based noncompetitive assays [1] directly address the sensitivity requirements for monitoring coccidiostat residues near regulatory thresholds. This performance advantage reduces false-negative rates and expands the quantifiable concentration range, minimizing sample re-analysis [1].

Monoclonal Antibody Production Using Hal-BSA Immunogen

Academic and industrial laboratories engaged in monoclonal antibody production against halofuginone should utilize Hal-HS for immunogen preparation. The compound's active ester functionality facilitates straightforward covalent conjugation to BSA to yield Hal-BSA , a stable immunogen that reliably elicits high-affinity antibodies capable of supporting both competitive and noncompetitive assay formats [1]. This streamlined workflow accelerates antibody development timelines and improves reproducibility compared to alternative hapten derivatization approaches .

Immunoassay Format Comparison for Small Molecules

Researchers investigating the theoretical and practical advantages of noncompetitive versus competitive immunoassay formats for small molecules can use Hal-HS as a validated model hapten. The extensive binding kinetics data and head-to-head assay performance metrics published for the Hal-HS/mAb system [1] provide a robust benchmark for cross-study comparisons and method development. Hal-HS thus serves as a reference standard for evaluating novel hapten designs and assay architectures aimed at overcoming the intrinsic limitations of competitive small-molecule immunoassays [1].

Application
Selection Property
Validation Focus
Noncompetitive Immunoassay Development
Noncompetitive format compatibility
LOD and analytical range validation in target matrix
Monoclonal Antibody Production
Active ester conjugation readiness
Immunogen stability and antibody titer review
Immunoassay Format Research
Model hapten for noncompetitive design
Binding kinetics benchmarking against competitive formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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